molecular formula C12H17BrMg B3415840 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide CAS No. 400656-18-0

4-Tert-butyl-2,6-dimethylphenylmagnesium bromide

Cat. No. B3415840
CAS RN: 400656-18-0
M. Wt: 265.47 g/mol
InChI Key: NDGBYXYHHSVPIO-UHFFFAOYSA-M
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Description

4-Tert-butyl-2,6-dimethylphenylmagnesium bromide, also known as tert-butylmagnesium bromide, is a commonly used organometallic compound in organic chemistry. It is a highly reactive compound that is used as a strong base and nucleophile in various synthetic reactions.

Scientific Research Applications

4-Tert-butyl-2,6-dimethylphenylmagnesium bromide is used in a variety of synthetic reactions in organic chemistry. It is commonly used as a strong base and nucleophile in reactions such as Grignard reactions, aldol condensations, and Michael additions. It is also used in the synthesis of complex natural products and pharmaceuticals. Its high reactivity and versatility make it a valuable tool in the field of organic chemistry.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide is based on its ability to act as a strong base and nucleophile. It can donate a pair of electrons to form a covalent bond with an electrophile, such as a carbonyl group. This results in the formation of a new carbon-carbon bond, which is the basis for many synthetic reactions in organic chemistry.
Biochemical and Physiological Effects:
4-Tert-butyl-2,6-dimethylphenylmagnesium bromide is not commonly used in biochemical or physiological research due to its high reactivity and potential toxicity. However, it has been shown to have some potential as an anti-tumor agent in certain cancer cell lines. Further research is needed to fully understand its potential in this area.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide in lab experiments is its high reactivity and versatility. It can be used in a variety of synthetic reactions and is a valuable tool for organic chemists. However, its high reactivity also makes it potentially dangerous and must be handled with care. It is also not compatible with certain functional groups, such as acidic or basic groups, which can limit its use in some reactions.

Future Directions

There are many potential future directions for research involving 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide. One area of interest is its potential as an anti-tumor agent in certain cancer cell lines. Further research is needed to fully understand its mechanism of action and potential in this area. Additionally, there is potential for the development of new synthetic methods using 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide as a key reagent. This could lead to the synthesis of new natural products and pharmaceuticals with potential therapeutic applications.

properties

IUPAC Name

magnesium;1-tert-butyl-3,5-dimethylbenzene-4-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17.BrH.Mg/c1-9-6-10(2)8-11(7-9)12(3,4)5;;/h7-8H,1-5H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGBYXYHHSVPIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[C-]1)C)C(C)(C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2,6-dimethylphenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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